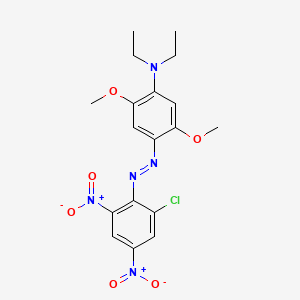

Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy-

Description

Systematic IUPAC Nomenclature and CAS Registry Information

The compound’s systematic IUPAC name is derived from its structural features:

- Parent structure : A benzene ring (benzenamine) substituted with an azo group (-N=N-) linked to a 2-chloro-4,6-dinitrophenyl group.

- Substituents : Two ethoxy groups (-OCH2CH3) at positions 2 and 5 of the benzenamine ring, along with two ethyl groups (-CH2CH3) attached to the amine nitrogen.

The resulting name is 4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-2,5-dimethoxyaniline .

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 81711-69-5 | |

| IUPAC Name | 4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-2,5-dimethoxyaniline |

Molecular Formula and Weight Analysis

The compound’s molecular formula, C18H20ClN5O6 , reflects its 18-carbon backbone with chlorine, nitrogen, and oxygen atoms. Key features include:

- Azo linkage : The -N=N- group connects the benzenamine and chlorodinitrophenyl moieties.

- Functional groups : Methoxy (-OCH3), ethylamino (-N(CH2CH3)2), and nitro (-NO2) groups.

| Property | Value |

|---|---|

| Molecular Formula | C18H20ClN5O6 |

| Molecular Weight | 437.834 g/mol |

| Elemental Composition | C: 49.38%, H: 4.60%, Cl: 8.10%, N: 16.00%, O: 21.92% |

Structural Representations :

EINECS/EC Number and Regulatory Classification

The European Inventory of Existing Commercial Chemical Substances (EINECS) assigns this compound the identifier 279-800-9 . Regulatory classifications include:

Properties

CAS No. |

81711-69-5 |

|---|---|

Molecular Formula |

C18H20ClN5O6 |

Molecular Weight |

437.8 g/mol |

IUPAC Name |

4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-2,5-dimethoxyaniline |

InChI |

InChI=1S/C18H20ClN5O6/c1-5-22(6-2)14-10-16(29-3)13(9-17(14)30-4)20-21-18-12(19)7-11(23(25)26)8-15(18)24(27)28/h7-10H,5-6H2,1-4H3 |

InChI Key |

KEMVMBHOGQWFSN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C=C(C(=C1)OC)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-chloro-4,6-dimethoxypyrimidine Derivatives

Although the target compound is an azo derivative of benzenamine, the preparation of the 2-chloro-4,6-dimethoxy aromatic moiety is a critical precursor step. Two main synthetic routes are reported for preparing 2-chloro-4,6-dimethoxypyrimidine, which is structurally related to the chloro-dinitrophenyl part of the azo compound:

Three-step method involving salifying, cyanamide reaction, and condensation :

This method starts with malononitrile, methanol, and a composite solvent under hydrogen chloride pressure to form dimethyl propylene diimine dihydrochloride (salifying). This intermediate undergoes cyanamide reaction to yield 3-amino-3-methoxy-N-cyano-2-propylene imine, followed by a condensation reaction catalyzed under acidic conditions to produce 2-chloro-4,6-dimethoxypyrimidine with high purity and yield (up to 99% content).Alternative synthesis via acetyl chloride addition :

Malononitrile and methanol react with acetyl chloride at low temperature to form 1,3-dimethyl propionamidine dihydrochloride, which then reacts with alkali and cyanamide to form 3-amino-3-methoxy-N-cyano-2-propionamidine. Subsequent reaction with hydrogen chloride yields the 2-chloro-4,6-dimethoxypyrimidine.

These methods emphasize controlled temperature, pressure, and solvent systems to optimize yield and purity, with composite solvents including dimethylformamide, dimethylacetamide, and others to facilitate reactions.

Preparation of Substituted Benzenamine Derivatives

The benzenamine portion, substituted with N,N-diethyl and dimethoxy groups, is typically prepared by nucleophilic substitution and diazotization reactions:

Nucleophilic substitution reactions on chloro-substituted aromatic rings with secondary amines (e.g., diethylamine) are well-documented, often facilitated by the presence of electron-withdrawing groups such as nitro substituents that activate the ring for substitution.

The introduction of methoxy groups at specific positions (2,5-dimethoxy) is achieved via methylation of hydroxy precursors or direct substitution on appropriately functionalized aromatic rings.

Formation of the Azo Linkage

The azo (-N=N-) bond formation is a key step in synthesizing the target compound:

Diazotization of the substituted benzenamine :

The amino group on the benzenamine is converted into a diazonium salt by treatment with nitrous acid under cold acidic conditions (0-5 °C).Azo coupling with 2-chloro-4,6-dinitrophenyl derivatives :

The diazonium salt is then coupled with the 2-chloro-4,6-dinitrophenyl aromatic compound under controlled pH and temperature to form the azo bond, yielding the final azo dye structure.

This step requires careful control of reaction conditions to avoid side reactions and ensure high coupling efficiency.

Purification and Characterization

The crude azo compound is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1 with mobile phases containing acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.

The purified compound is characterized by molecular weight (approx. 437.8 g/mol), molecular formula C18H20ClN5O6, and confirmed by spectroscopic methods (UV-Vis, NMR, MS).

Summary Table of Preparation Steps

Research Findings and Considerations

The multi-step synthesis requires precise control of reaction parameters such as temperature (often 0-25 °C for diazotization and coupling), solvent composition, and pH to maximize yield and purity.

The presence of electron-withdrawing nitro groups on the phenyl ring facilitates nucleophilic aromatic substitution and azo coupling reactions, enhancing reaction efficiency.

The use of composite solvents in the preparation of 2-chloro-4,6-dimethoxypyrimidine improves solubility and reaction kinetics, leading to higher yields (up to 99% purity) compared to older methods with lower yields (30-55%).

The final azo compound’s purity and identity are confirmed by advanced chromatographic and spectrometric techniques, ensuring suitability for applications such as dye intermediates or analytical standards.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions typically yield amines or hydrazines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, hydrazines, and various substituted aromatic compounds .

Scientific Research Applications

Synthetic Routes and Production

The synthesis of this compound typically involves a diazotization reaction followed by azo coupling. The process includes:

- Nitration of Chlorobenzene : Producing 2-chloro-4,6-dinitroaniline.

- Diazotization : Utilizing sodium nitrite and hydrochloric acid to form the diazonium salt.

- Azo Coupling : Coupling the diazonium salt with N,N-diethyl-2,5-dimethoxyaniline under alkaline conditions.

In industrial settings, continuous flow reactors are often used to scale up production while maintaining quality control.

Analytical Chemistry

Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- serves as a dye in analytical chemistry for the detection and quantification of various substances. Its intense color allows for easy visualization in assays.

Biological Applications

This compound is utilized in staining techniques to visualize cellular components under a microscope. Its ability to bind to specific biological targets has led to investigations into its potential use in drug delivery systems.

Industrial Uses

The compound is employed in the production of colored plastics, textiles, and inks due to its vibrant coloration and stability under various conditions.

Toxicological Considerations

Due to the presence of dinitro groups, the toxicological profile of this compound requires careful evaluation. Potential adverse effects include:

- Skin Irritation : Possible allergic reactions upon contact.

- Carcinogenic Potential : Linked to the metabolic conversion of azo dyes into aromatic amines.

Table 1: Summary of Toxicological Data

| Property | Value/Description |

|---|---|

| LogP | 5.75 |

| Potential Genotoxicity | Yes (due to aromatic amine release) |

| Skin Irritation | Possible |

| Carcinogenicity | Potential based on structural analogs |

Case Studies

-

Azo Dyes and Antimicrobial Activity :

Research indicates that similar azo compounds exhibit significant antimicrobial properties. Studies have shown that certain derivatives can inhibit bacterial growth effectively. -

Genotoxic Effects of Azo Compounds :

Investigations into genotoxicity have revealed that exposure to this class of compounds may lead to DNA damage, necessitating further studies on safety and environmental impact. -

Environmental Impact :

The degradation products of azo compounds can pose environmental risks, emphasizing the need for responsible use and disposal practices in industrial applications.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and receptors that interact with the azo group, leading to changes in their activity. The pathways involved often include redox reactions and covalent binding to biological macromolecules .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Biological Activity

Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- (CAS Number: 81711-69-5) is an azo compound characterized by its unique chemical structure and potential biological activities. This compound features a complex arrangement that includes a dinitrophenyl group, which is known for its reactivity and potential toxicity. Understanding the biological activity of this compound is crucial for assessing its safety and applications in various fields, including pharmaceuticals and industrial chemistry.

The molecular formula of the compound is , with a molecular weight of 437.84 g/mol. The InChI Key for this compound is KEMVMBHOGQWFSN-UHFFFAOYSA-N. The LogP value of 5.75 indicates a high lipophilicity, suggesting potential bioaccumulation in biological systems .

Biological Activity Overview

The biological activity of azo compounds like Benzenamine derivatives can vary significantly based on their structure. Key areas of interest include:

Toxicological Considerations

Due to the presence of dinitro groups and the potential for metabolic activation leading to toxic metabolites, the toxicological profile of this compound warrants careful evaluation. Studies have shown that exposure to similar azo compounds can result in adverse effects such as:

- Skin Irritation : Contact with skin may lead to irritation or allergic reactions.

- Carcinogenic Potential : The metabolic conversion of azo dyes into aromatic amines has been linked to increased cancer risk in animal models.

Table 1: Summary of Toxicological Data

| Property | Value/Description |

|---|---|

| LogP | 5.75 |

| Potential Genotoxicity | Yes (due to aromatic amine release) |

| Skin Irritation | Possible |

| Carcinogenicity | Potential based on structural analogs |

Case Studies

- Azo Dyes and Antimicrobial Activity :

- Genotoxic Effects of Azo Compounds :

- Environmental Impact :

Q & A

Q. What are the recommended synthetic pathways for this azo compound, and how can reaction conditions be optimized?

The synthesis typically involves diazotization of 2-chloro-4,6-dinitroaniline followed by azo coupling with N,N-diethyl-2,5-dimethoxybenzenamine.

- Step 1 (Diazotization): Use NaNO₂ in HCl at 0–5°C to generate the diazonium salt. Excess acid prevents premature decomposition .

- Step 2 (Coupling): React the diazonium salt with the coupling component under alkaline conditions (pH 8–10) to favor electrophilic substitution on the aromatic ring. Temperature control (10–15°C) minimizes side reactions .

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.1 molar ratio of diazonium salt to coupling agent) and use inert atmospheres to stabilize intermediates.

| Step | Reaction Type | Key Reagents/Conditions | Critical Parameters |

|---|---|---|---|

| 1 | Diazotization | NaNO₂, HCl, 0–5°C | pH < 2, rapid cooling |

| 2 | Azo Coupling | Alkaline buffer (e.g., NaHCO₃) | pH 8–10, 10–15°C |

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation?

- 1H/13C NMR: Identify aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ 3.2–3.8 ppm), and diethylamino substituents (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.6 ppm for N-CH₂). Coupling patterns in the aromatic region confirm substitution positions .

- IR Spectroscopy: Detect N=N stretching (1420–1480 cm⁻¹) and nitro group vibrations (1520–1560 cm⁻¹ for asymmetric stretch) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the azo linkage.

- HPLC-PDA: Purity analysis using a C18 column with UV detection at λmax (~450–550 nm for azo compounds) .

Advanced Questions

Q. How can researchers resolve contradictions in reported stability data under varying environmental conditions?

Discrepancies may arise from differences in pH, light exposure, or solvent systems.

- Methodology:

- Conduct accelerated stability studies: Expose the compound to UV light (300–400 nm), varying pH (1–13), and temperatures (25–60°C).

- Monitor degradation via HPLC-UV/Vis and LC-MS to identify breakdown products (e.g., nitro group reduction or azo bond cleavage).

- Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life under standard conditions .

- Data Reconciliation: Compare degradation pathways across studies. For example, nitro groups may reduce to amines under acidic conditions, altering reactivity .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. The electron-withdrawing nitro and chloro groups lower LUMO energy, enhancing electrophilicity .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study aggregation tendencies.

- QSPR Models: Corrogate substituent effects (e.g., Hammett σ constants) with experimental UV-Vis absorption maxima to design derivatives with tailored photochemical properties .

Q. What experimental designs are suitable for evaluating its potential as a biochemical probe?

- Enzyme Inhibition Assays: Test against oxidoreductases (e.g., cytochrome P450) using fluorogenic substrates. Monitor activity loss via fluorescence quenching .

- Cellular Uptake Studies: Use confocal microscopy with fluorescently tagged analogs (e.g., BODIPY derivatives) to track subcellular localization.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity to target proteins (e.g., serum albumin) and assess thermodynamic parameters (ΔH, ΔS) .

Methodological Considerations

- Safety Protocols: Despite limited toxicity data, adhere to TSCA Section 12(b) regulations (EPA) for handling and disposal. Use fume hoods and personal protective equipment (PPE) due to potential mutagenicity of nitroaromatics .

- Data Reproducibility: Document reaction conditions (e.g., stirring rate, cooling time) meticulously, as azo couplings are sensitive to kinetic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.